molecular formula C21H27N3O4 B2889459 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide CAS No. 872848-67-4

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2889459
CAS RN: 872848-67-4
M. Wt: 385.464
InChI Key: DZAWUOUGIMKBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are a group of bioactive aromatic compounds that have found applications in clinical and biological fields . They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is a common structural motif in many important synthetic drug molecules .


Synthesis Analysis

The synthesis of indole derivatives often involves reactions with methylene-active compounds and amines . For example, one-pot synthesis of 3-vinyl substituted indoles containing a 1,2-amino alcohol fragment at the nitrogen atom has been performed by the reactions of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The chemical reactions of indole derivatives are diverse and depend on the specific structure of the derivative. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .


Physical And Chemical Properties Analysis

Indole is a crystalline, colorless compound with a specific odor . It is an important heterocyclic system that provides the skeleton to many biologically active compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has focused on synthesizing novel acetamide derivatives, including indole acetamide compounds, and evaluating their antimicrobial properties. A study by Debnath and Ganguly (2015) synthesized a series of indolin-1-yl acetamide derivatives, showing promising antibacterial and antifungal activities against pathogenic microorganisms, suggesting potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Anti-inflammatory and Molecular Docking Studies

Another avenue of research has involved the synthesis of indole acetamide derivatives for anti-inflammatory purposes, accompanied by molecular docking to study their interactions with biological targets. For example, Al-Ostoot et al. (2020) synthesized a new indole acetamide and confirmed its anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains. This study also performed geometrical optimization and interaction energy studies, shedding light on the compound's stability and molecular interactions (Al-Ostoot et al., 2020).

Antimicrobial Agent Synthesis and Evaluation

Further research by Almutairi et al. (2018) involved the synthesis of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and related compounds, assessing their antimicrobial activity. These compounds showed significant activity against various bacteria and fungal strains, highlighting their potential as new antimicrobial agents (Almutairi et al., 2018).

Molecular Structure and Interaction Studies

Investigations into the molecular structure and interactions of related compounds provide insights into their potential applications in medicinal chemistry. Studies like those by Helliwell et al. (2011) on the reaction products of indole derivatives highlight the importance of understanding the molecular configurations and hydrogen bonding interactions in designing effective therapeutic agents (Helliwell et al., 2011).

Broad-spectrum Antifungal Agents

Research into the fungicidal properties of morpholin-3-yl-acetamide derivatives, as reported by Bardiot et al. (2015), demonstrates the potential of these compounds in treating fungal infections. Optimization of the morpholin-2-one core improved plasmatic stability while maintaining in vitro antifungal activity, indicating their promise as broad-spectrum antifungal agents (Bardiot et al., 2015).

Mechanism of Action

The mechanism of action of indole derivatives is largely dependent on their specific structure and the biological target. They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives to screen for different pharmacological activities .

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-3-23(4-2)19(25)14-24-13-17(16-9-5-6-10-18(16)24)20(26)21(27)22-12-15-8-7-11-28-15/h5-6,9-10,13,15H,3-4,7-8,11-12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAWUOUGIMKBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.